molecular formula C21H20N4 B12537493 Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- CAS No. 653586-57-3

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-

Cat. No.: B12537493
CAS No.: 653586-57-3
M. Wt: 328.4 g/mol
InChI Key: VEWVBVSDYBCDDB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of a broader class of pyrazolo-triazine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation . The reaction is often carried out in ethanol under reflux conditions, with sodium azide as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit key proteins involved in cancer progression, such as mTOR kinase and cathepsin B . The compound induces apoptosis in cancer cells by triggering DNA damage and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- apart is its unique structural features that allow for versatile chemical modifications. This flexibility makes it a valuable scaffold for drug development and other scientific research applications .

Properties

CAS No.

653586-57-3

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

7-tert-butyl-2,3-diphenylpyrazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C21H20N4/c1-21(2,3)17-14-18-22-19(15-10-6-4-7-11-15)20(24-25(18)23-17)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

VEWVBVSDYBCDDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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